molecular formula C8H8O5 B3270132 Benzeneacetic acid, alpha,3,5-trihydroxy- CAS No. 52238-36-5

Benzeneacetic acid, alpha,3,5-trihydroxy-

Cat. No.: B3270132
CAS No.: 52238-36-5
M. Wt: 184.15 g/mol
InChI Key: ACBSELYNRWEGMU-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha,3,5-trihydroxy- is an organic compound with the molecular formula C8H8O5 It is characterized by the presence of a benzene ring substituted with three hydroxyl groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha,3,5-trihydroxy- typically involves the hydroxylation of benzeneacetic acid. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of Benzeneacetic acid, alpha,3,5-trihydroxy- may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to achieve the desired purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha,3,5-trihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst (iron or aluminum chloride) are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, alpha,3,5-trihydroxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha,3,5-trihydroxy- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    Phenylacetic acid: Similar structure but without the hydroxyl groups, leading to different chemical and biological properties.

    3,4-Dihydroxybenzeneacetic acid: Similar but with hydroxyl groups at different positions, affecting its reactivity and applications.

Uniqueness

Benzeneacetic acid, alpha,3,5-trihydroxy- is unique due to the specific positioning of the hydroxyl groups, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-(3,5-dihydroxyphenyl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBSELYNRWEGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295696
Record name α,3,5-Trihydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52238-36-5
Record name α,3,5-Trihydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52238-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,3,5-Trihydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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